An In-depth Technical Guide on 14-Anhydrodigitoxigenin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide on 14-Anhydrodigitoxigenin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Anhydrodigitoxigenin is a cardenolide, a class of naturally derived steroid-like compounds known for their effects on cardiac muscle. As a derivative of digitoxigenin, it shares the core steroidal structure but is distinguished by the absence of a hydroxyl group at the 14th position, resulting in a double bond within the C/D ring fusion. This structural modification significantly influences its biological activity, primarily as an inhibitor of the Na+/K+-ATPase enzyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 14-Anhydrodigitoxigenin. It includes a detailed summary of its quantitative data, experimental protocols for relevant assays, and a visualization of the key signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
14-Anhydrodigitoxigenin is a C23 steroid derivative with the systematic IUPAC name (5β)-3β-hydroxy-carda-14,20(22)-dienolide. Its chemical structure is characterized by a steroid nucleus with a cis-fusion between the A/B and C/D rings, a β-oriented hydroxyl group at the C-3 position, and an unsaturated butyrolactone ring attached at the C-17 position. The key distinguishing feature is the double bond between C-14 and C-15, resulting from the formal dehydration of digitoxigenin.
Table 1: Physicochemical Properties of 14-Anhydrodigitoxigenin
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₃₂O₃ | [1][2] |
| Molecular Weight | 356.5 g/mol | [1][2] |
| CAS Number | 4321-20-4 | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 186 - 188 °C | |
| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | |
| Purity | ≥98% | |
| SMILES | O[C@H]1CC[C@@]2(C)--INVALID-LINK--([H])C1 | |
| InChI | InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1 |
Synthesis and Isolation
While 14-Anhydrodigitoxigenin can be found as a natural product, it is often prepared semi-synthetically from more abundant cardiac glycosides like digitoxigenin. The primary transformation involves the dehydration of the 14β-hydroxyl group of digitoxigenin.
General Synthesis Protocol: Dehydration of Digitoxigenin
A common method for the synthesis of 14-Anhydrodigitoxigenin involves the acid-catalyzed dehydration of digitoxigenin.
Experimental Protocol:
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Dissolution: Dissolve digitoxigenin in a suitable organic solvent such as acetic acid or a mixture of methanol and sulfuric acid.
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Acid Catalysis: Add a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.
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Reaction: Heat the reaction mixture under reflux for a specified period, typically several hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or chloroform.
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Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 14-Anhydrodigitoxigenin.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Biological Activity and Mechanism of Action
The primary biological target of 14-Anhydrodigitoxigenin, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells.
Inhibition of Na+/K+-ATPase
14-Anhydrodigitoxigenin binds to the extracellular domain of the Na+/K+-ATPase, inhibiting its pumping activity. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. In cardiac myocytes, this increase in intracellular calcium enhances the force of contraction.
One study reported that 14-Anhydrodigitoxigenin at a concentration of 10 µM reduces the activity of guinea pig heart Na+/K+-ATPase by 15%.
Anticancer Activity
Recent research has focused on the potential of cardiac glycosides as anticancer agents. The inhibition of Na+/K+-ATPase by these compounds can trigger a cascade of downstream signaling events that can lead to apoptosis and inhibition of cell proliferation in cancer cells. While specific data for 14-Anhydrodigitoxigenin is limited, studies on the parent compound, digitoxigenin, and its derivatives have shown potent anticancer activity against various cancer cell lines. For instance, digitoxin has demonstrated IC50 values in the nanomolar range against renal, breast, and melanoma cancer cell lines.
Table 2: Reported Anticancer Activities of Related Cardenolides
| Compound | Cell Line | IC₅₀ Value | Reference(s) |
| Digitoxin | TK-10 (renal adenocarcinoma) | 3 - 33 nM | |
| Digitoxin | MCF-7 (breast adenocarcinoma) | 3 - 33 nM | |
| Digitoxin | UACC-62 (melanoma) | 3 - 33 nM | |
| Digitoxin | K-562 (leukemia) | 6.4 ± 0.4 nM | |
| Digitoxigenin neoglycoside (Dg18) | A549 (lung adenocarcinoma) | 10 ± 1 nM | |
| Digitoxigenin neoglycoside (Dg12) | A549 (lung adenocarcinoma) | 1600 ± 400 nM |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of compounds on Na+/K+-ATPase.
Materials:
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Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂
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ATP solution (100 mM)
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Malachite Green Reagent for phosphate detection
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14-Anhydrodigitoxigenin stock solution in DMSO
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Microplate reader
Procedure:
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Prepare a series of dilutions of 14-Anhydrodigitoxigenin in the assay buffer.
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Add the diluted compound and the Na+/K+-ATPase enzyme solution to the wells of a microplate. Include a control with no inhibitor.
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Pre-incubate the plate at 37°C for 10 minutes.
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Initiate the reaction by adding ATP to each well.
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Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
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Stop the reaction by adding the Malachite Green reagent.
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Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
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Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
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Cancer cell line of interest (e.g., A549, MCF-7)
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Complete cell culture medium
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14-Anhydrodigitoxigenin stock solution in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Microplate reader
Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of 14-Anhydrodigitoxigenin in the cell culture medium.
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Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
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Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
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After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
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Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Signaling Pathway
The inhibition of Na+/K+-ATPase by cardiac glycosides like 14-Anhydrodigitoxigenin initiates a complex signaling cascade that goes beyond simple ion gradient disruption. This can lead to the activation of various downstream pathways, including the Src kinase and the Ras/Raf/MEK/ERK signaling cascade, which are crucial in regulating cell growth, proliferation, and survival.
Caption: Signaling pathway initiated by 14-Anhydrodigitoxigenin.
Conclusion
14-Anhydrodigitoxigenin is a significant cardenolide with well-defined chemical properties and a primary mechanism of action centered on the inhibition of Na+/K+-ATPase. This activity not only explains its cardiotonic effects but also forms the basis for its emerging potential as an anticancer agent. The provided technical information, including physicochemical data, synthesis outlines, and detailed experimental protocols, offers a solid foundation for further research and development of this compound. The elucidation of its impact on downstream signaling pathways, such as the Src-ERK cascade, opens new avenues for therapeutic applications and warrants deeper investigation. This guide serves as a comprehensive resource to facilitate and inspire future studies into the pharmacological potential of 14-Anhydrodigitoxigenin.
